molecular formula C9H16ClNO B13469631 7-Oxa-2-azadispiro[3.1.4^{6}.1^{4}]undecanehydrochloride

7-Oxa-2-azadispiro[3.1.4^{6}.1^{4}]undecanehydrochloride

Cat. No.: B13469631
M. Wt: 189.68 g/mol
InChI Key: UGYKIZYEPVTFMM-UHFFFAOYSA-N
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Description

7-oxa-2-azadispiro[3.1.4{6}.1{4}]undecane hydrochloride is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-oxa-2-azadispiro[3.1.4{6}.1{4}]undecane hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

7-oxa-2-azadispiro[3.1.4{6}.1{4}]undecane hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

7-oxa-2-azadispiro[3.1.4{6}.1{4}]undecane hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-oxa-2-azadispiro[3.1.4{6}.1{4}]undecane hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-oxa-2-azadispiro[3.1.4{6}.1{4}]undecane hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H16ClNO

Molecular Weight

189.68 g/mol

IUPAC Name

7-oxa-2-azadispiro[3.1.46.14]undecane;hydrochloride

InChI

InChI=1S/C9H15NO.ClH/c1-2-9(11-3-1)4-8(5-9)6-10-7-8;/h10H,1-7H2;1H

InChI Key

UGYKIZYEPVTFMM-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC3(C2)CNC3)OC1.Cl

Origin of Product

United States

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